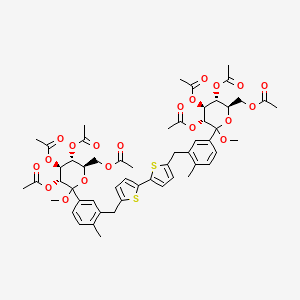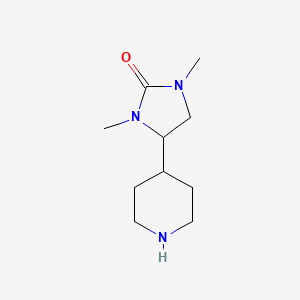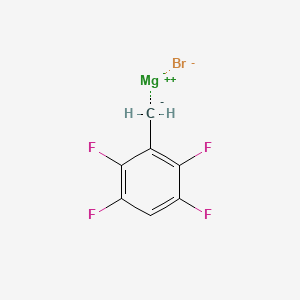
Dichlorobis(di-t-butylphenylphosphino)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) . This organometallic compound is widely used in various chemical reactions, particularly in catalysis. It is a colorless to pale yellow solid with the molecular formula C28H46Cl2P2Pd and a molecular weight of 621.94 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is typically synthesized by reacting palladium(II) chloride with di-tert-butylphenylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
化学反応の分析
Types of Reactions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
科学的研究の応用
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products .
作用機序
The mechanism by which Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various ligands. This coordination activates the palladium center, making it a highly effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
類似化合物との比較
Similar Compounds
Some compounds similar to Dichlorobis(di-tert-butylphenylphosphine)palladium(II) include:
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
- Bis(di-tert-butyl(4-trifluoromethylphenyl)phosphine)palladium(II) chloride
- Bis(triphenylphosphine)palladium(II) dichloride
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Chloro[2-(dicyclohexylphosphino)-2’‘-(N,N-dimethylamino)-1,1’'-biphenyl]gold(I)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex .
Uniqueness
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides it with distinct catalytic properties. The presence of di-tert-butylphenylphosphine ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical transformations .
特性
分子式 |
C28H48Cl2P2Pd+2 |
|---|---|
分子量 |
624.0 g/mol |
IUPAC名 |
ditert-butyl(phenyl)phosphanium;dichloropalladium |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2 |
InChIキー |
QNNRAWADYXIGHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


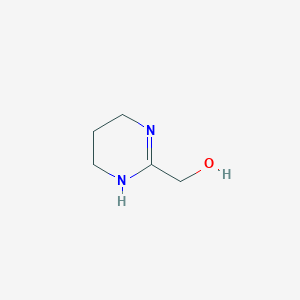
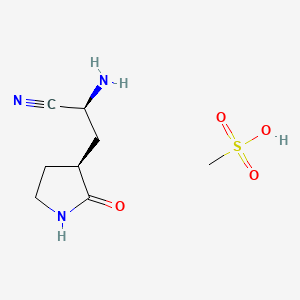
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
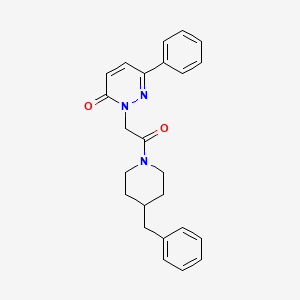
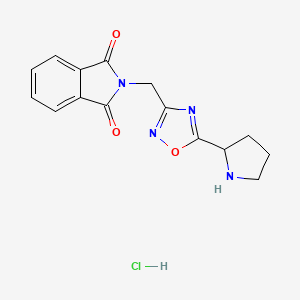
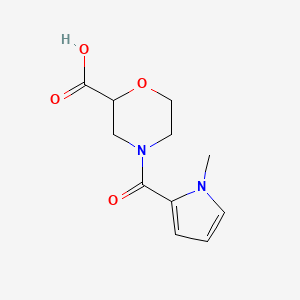

![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)

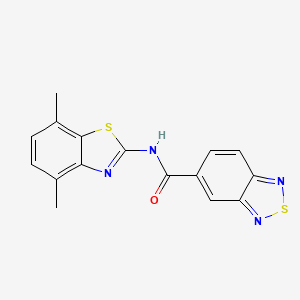
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
